Shanzhiside methyl ester

説明

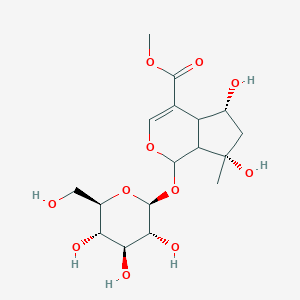

Structure

3D Structure

特性

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSYAZCUYVRKML-IRDZEPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Shanzhiside Methyl Ester: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester, an iridoid glycoside, has garnered significant attention within the scientific community for its therapeutic potential, notably as a glucagon-like peptide-1 (GLP-1) receptor agonist. This technical guide provides an in-depth overview of the natural sources of Shanzhiside methyl ester and detailed methodologies for its extraction and isolation. The primary aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound, facilitating further investigation into its pharmacological applications. This document outlines the botanical origins of Shanzhiside methyl ester, presents quantitative data on its occurrence, and offers detailed experimental protocols for its purification. Furthermore, a schematic of the GLP-1 receptor signaling pathway, a key target of Shanzhiside methyl ester, is provided to contextualize its mechanism of action.

Natural Sources of Shanzhiside Methyl Ester

Shanzhiside methyl ester is a naturally occurring phytochemical found in various plant species. The most significant and well-documented source is Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, which is predominantly found in the alpine regions of the Himalayas and the Tibetan plateau.[1][2] In traditional Tibetan medicine, Lamiophlomis rotata is utilized for its analgesic and anti-inflammatory properties.[1]

Beyond Lamiophlomis rotata, Shanzhiside methyl ester has been identified in other botanicals, although typically in lower concentrations. These include:

-

Phaseolus lunatus L. (Lima bean)[2]

-

Scyphiphora hydrophyllacea Gaertn.f.

-

Gardenia jasminoides J.Ellis (Cape jasmine)

The concentration of Shanzhiside methyl ester can vary depending on the plant part, geographical location, and harvesting time. The aerial parts of Lamiophlomis rotata are generally considered to be rich in this compound.

Table 1: Natural Sources and Reported Yields of Shanzhiside Methyl Ester

| Plant Species | Family | Plant Part Used | Reported Yield/Concentration |

| Lamiophlomis rotata (Benth.) Kudo | Lamiaceae | Aerial Parts | Principal effective iridoid glycoside[1] |

| Phaseolus lunatus L. | Fabaceae | Not Specified | Presence confirmed[2] |

| Scyphiphora hydrophyllacea Gaertn.f. | Rubiaceae | Not Specified | Presence confirmed |

| Gardenia jasminoides J.Ellis | Rubiaceae | Not Specified | Presence confirmed |

Note: Specific yield percentages are often not explicitly stated in the literature and can be highly variable. "Principal effective iridoid glycoside" indicates a high relative abundance compared to other similar compounds in the plant.

Experimental Protocols for Isolation and Purification

The isolation of Shanzhiside methyl ester from its natural sources, particularly Lamiophlomis rotata, typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled from various scientific studies and represent a general workflow for obtaining high-purity Shanzhiside methyl ester.

Extraction of Crude Iridoid Glycosides

Objective: To extract a broad range of compounds, including iridoid glycosides, from the plant material.

Materials:

-

Dried and powdered aerial parts of Lamiophlomis rotata

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper

Procedure:

-

The dried and powdered plant material is macerated with methanol at room temperature with constant stirring for 24-48 hours. A common solvent-to-solid ratio is 10:1 (v/w).

-

The mixture is filtered to separate the extract from the plant residue.

-

The extraction process is typically repeated 2-3 times with fresh solvent to ensure maximum recovery of the target compounds.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanol extract.

Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions with different polarities, thereby enriching the fraction containing Shanzhiside methyl ester.

Materials:

-

Crude methanol extract

-

Distilled water

-

Dichloromethane (or other non-polar solvent)

-

Ethyl acetate

-

n-Butanol

-

Separatory funnel

Procedure:

-

The crude methanol extract is suspended in distilled water.

-

The aqueous suspension is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity.

-

Initially, the suspension is partitioned with a non-polar solvent like dichloromethane to remove lipids and other non-polar compounds. The aqueous layer is retained.

-

The aqueous layer is then sequentially partitioned with ethyl acetate and n-butanol. Shanzhiside methyl ester, being a moderately polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Each fraction is collected and concentrated to dryness using a rotary evaporator.

Chromatographic Purification

Objective: To isolate Shanzhiside methyl ester from the enriched fraction in high purity. This is often a multi-step process involving different chromatographic techniques.

2.3.1. Macroporous Resin Column Chromatography

Materials:

-

Enriched n-butanol fraction

-

Macroporous adsorbent resin (e.g., Diaion HP-20)

-

Methanol-water mixtures of varying concentrations

Procedure:

-

The n-butanol fraction is dissolved in a small amount of water and loaded onto a pre-equilibrated macroporous resin column.

-

The column is first washed with distilled water to remove highly polar impurities.

-

A stepwise gradient of increasing methanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95% methanol) is used to elute the column.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Shanzhiside methyl ester.

-

Fractions rich in the target compound are pooled and concentrated.

2.3.2. High-Performance Liquid Chromatography (HPLC) Purification

Materials:

-

Concentrated fraction from macroporous resin chromatography

-

HPLC system with a preparative or semi-preparative C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade), often with a small percentage of formic acid or acetic acid to improve peak shape

-

Fraction collector

Procedure:

-

The enriched fraction is dissolved in the initial mobile phase and filtered through a 0.45 µm syringe filter.

-

The sample is injected onto a C18 HPLC column.

-

A gradient elution is typically employed. A representative gradient might be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program: 5-20% B over 40 minutes, followed by a wash with 95% B and re-equilibration at 5% B.

-

-

The elution is monitored using a UV detector, typically at a wavelength of around 235-240 nm.

-

Fractions corresponding to the peak of Shanzhiside methyl ester are collected.

-

The collected fractions are combined and the solvent is removed under reduced pressure or by lyophilization to yield the purified Shanzhiside methyl ester. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Signaling Pathway and Experimental Workflow Diagrams

GLP-1 Receptor Signaling Pathway

Shanzhiside methyl ester acts as an agonist for the Glucagon-Like Peptide-1 (GLP-1) receptor, a G protein-coupled receptor (GPCR).[1] The activation of this receptor triggers a cascade of intracellular events that are crucial for glucose homeostasis and other physiological processes.

Caption: GLP-1 Receptor Signaling Pathway Activated by Shanzhiside Methyl Ester.

Experimental Workflow for Isolation

The following diagram illustrates the logical flow of the experimental procedures for isolating Shanzhiside methyl ester from its primary natural source, Lamiophlomis rotata.

Caption: Experimental Workflow for the Isolation of Shanzhiside Methyl Ester.

Conclusion

Shanzhiside methyl ester represents a promising natural product with significant therapeutic potential, particularly in the context of metabolic diseases and pain management through its action on the GLP-1 receptor. This guide provides a foundational resource for researchers by detailing its primary natural sources and outlining robust and reproducible methods for its isolation and purification. The provided experimental workflows and signaling pathway diagrams serve as valuable tools for conceptualizing and executing further research in this area. As interest in natural product-based drug discovery continues to grow, a thorough understanding of the sourcing and isolation of compounds like Shanzhiside methyl ester is paramount for advancing preclinical and clinical investigations.

References

Shanzhiside Methyl Ester: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methyl ester is an iridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities.[1] Isolated from various medicinal plants, most notably Lamiophlomis rotata, it has demonstrated potential as a therapeutic agent, particularly in the fields of pain management, neuroprotection, and anti-inflammatory research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Shanzhiside methyl ester, with a focus on its mechanism of action involving the glucagon-like peptide-1 (GLP-1) receptor and downstream signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties

Shanzhiside methyl ester is characterized by a core iridoid structure linked to a glucose molecule and a methyl ester group. Its chemical identity has been confirmed through various spectroscopic techniques.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

| CAS Number | 64421-28-9 |

| Molecular Formula | C₁₇H₂₆O₁₁ |

| Molecular Weight | 406.38 g/mol |

| Canonical SMILES | C[C@@]1(C--INVALID-LINK--OC)O[C@H]3--INVALID-LINK--CO)O)O)O">C@HO)O |

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 90°C (decomposes) |

| Solubility | Soluble in methanol, ethanol, and water. Slightly soluble in DMSO. |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere. |

Biological Activities and Signaling Pathways

Shanzhiside methyl ester exhibits a range of biological activities, with its role as a glucagon-like peptide-1 (GLP-1) receptor agonist being a key mechanism underlying its therapeutic potential.

Neuropathic Pain Attenuation

A primary and well-studied effect of Shanzhiside methyl ester is its ability to reduce neuropathic pain. It exerts this effect by acting as a small molecule agonist for the GLP-1 receptor in the spinal cord.[1] This activation triggers a downstream signaling cascade involving p38 mitogen-activated protein kinase (MAPK), leading to the increased expression of β-endorphin in microglia.[1] The released β-endorphin then acts on opioid receptors to produce an analgesic effect.

Anti-inflammatory Effects

Shanzhiside methyl ester has also been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory action is, in part, mediated through the modulation of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK)/TNF-α signaling pathways.

Experimental Protocols

Isolation and Purification of Shanzhiside Methyl Ester

This protocol describes a general method for the isolation and purification of Shanzhiside methyl ester from Lamiophlomis rotata.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Lamiophlomis rotata are macerated with 70% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101). The column is washed with water to remove impurities, followed by gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing Shanzhiside methyl ester are pooled.

-

Preparative HPLC: The pooled fractions are further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile in water.

-

Final Product: The purified fractions are concentrated and lyophilized to yield Shanzhiside methyl ester as a white powder.

Neuropathic Pain Model and Behavioral Testing

Methodology:

-

Animal Model: Neuropathic pain is induced in adult male Sprague-Dawley rats by chronic constriction injury (CCI) of the sciatic nerve. Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.

-

Drug Administration: Shanzhiside methyl ester is dissolved in sterile saline and administered via intrathecal injection.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

GLP-1 Receptor Activation Assay (cAMP Measurement)

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.

-

Assay Procedure: Cells are seeded in 96-well plates. After 24 hours, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

-

Compound Treatment: Cells are then treated with varying concentrations of Shanzhiside methyl ester or a standard GLP-1 receptor agonist for 30 minutes.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based) according to the manufacturer's instructions.

Western Blot Analysis for p-p38 MAPK

Methodology:

-

Sample Preparation: Spinal cord tissue or cultured microglial cells are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p38 MAPK (p-p38) (e.g., 1:1000 dilution) overnight at 4°C.[2] After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK as a loading control.

ELISA for TNF-α and IL-6

Methodology:

-

Sample Collection: Cell culture supernatants from stimulated macrophages or microglial cells treated with or without Shanzhiside methyl ester are collected.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits. The assay is performed in a 96-well plate according to the manufacturer's protocol. Briefly, the plate is coated with a capture antibody, followed by the addition of samples and standards. A detection antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal.

-

Data Analysis: The absorbance is measured at 450 nm, and the cytokine concentrations are calculated from a standard curve.

Conclusion

Shanzhiside methyl ester is a promising natural compound with well-defined chemical properties and significant therapeutic potential. Its ability to act as a GLP-1 receptor agonist and modulate key signaling pathways, such as the p38 MAPK and NF-κB pathways, underscores its importance in the development of novel treatments for neuropathic pain and inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and mechanisms of action of this intriguing molecule. Further studies are warranted to fully elucidate its clinical utility and to optimize its therapeutic application.

References

Shanzhiside Methyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester (SME), an iridoid glycoside primarily isolated from medicinal plants such as Lamiophlomis rotata, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of SME and its acetylated derivative, 8-O-acetyl shanzhiside methyl ester (8-OaS). The document elucidates the key signaling pathways modulated by these compounds, presents available quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the core signaling cascades. The primary activities of SME and 8-OaS discussed herein revolve around their potent anti-inflammatory, neuroprotective, and analgesic properties.

Core Mechanisms of Action

Shanzhiside methyl ester and its derivatives exert their biological effects through the modulation of multiple intracellular signaling pathways. The primary mechanisms identified to date involve the regulation of inflammatory cascades, mitigation of oxidative stress, and intervention in apoptotic processes.

Anti-Inflammatory and Analgesic Effects

A significant body of research points to the potent anti-inflammatory and pain-relieving properties of SME and 8-OaS. These effects are mediated through several key signaling pathways.

Shanzhiside methyl ester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1][2] This interaction is central to its analgesic effects, particularly in the context of neuropathic pain. Activation of spinal GLP-1 receptors by SME initiates a downstream signaling cascade involving the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1] This, in turn, stimulates the expression and secretion of β-endorphin from microglia.[1] The released β-endorphin then acts on μ-opioid receptors to produce analgesia.[1] Notably, this mechanism does not appear to induce tolerance with repeated administration, unlike traditional opioids.[1]

Caption: GLP-1R/p38 MAPK pathway activation by SME.

Both SME and 8-OaS have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[3][4][5] In various experimental models, these compounds prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][6][7] This inhibitory effect on NF-κB is a cornerstone of their anti-inflammatory and neuroprotective actions. For instance, 8-OaS has been demonstrated to block TNF-α-induced NF-κB activation in SH-SY5Y cells.[3]

Caption: Inhibition of the NF-κB signaling pathway.

In addition to the specific p38 activation via GLP-1R, 8-OaS has been shown to modulate other MAPK pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, in the context of anxiety and neuropathic pain.[8][9] In models of chronic inflammatory pain-induced anxiety, 8-OaS was found to inhibit the phosphorylation of both JNK and p38 MAPK.[8] This leads to a reduction in microglia activation and the subsequent decrease in TNF-α and NF-κB p65 expression.[8] Furthermore, in a neuropathic pain model, 8-OaS was shown to suppress the activation of the ERK/TNF-α pathway in spinal astrocytes.[9]

Neuroprotective and Cognitive-Enhancing Effects

SME and 8-OaS exhibit significant neuroprotective properties, which are attributed to their anti-inflammatory, anti-glycolytic, and antioxidant activities.

In the context of diabetic cognitive impairment, SME has been shown to exert its therapeutic effects by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[10] SME appears to target Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), leading to downstream inhibition of Hypoxia-Inducible Factor 1-alpha (HIF1A) and Signal Transducer and Activator of Transcription 1 (STAT1).[10]

Caption: SME's regulation of the HSP90AA1/HIF1A/STAT1 pathway.

8-O-acetyl shanzhiside methyl ester has demonstrated protective effects against cognitive deficits induced by sleep deprivation.[11] This is achieved through the regulation of the NLRP3 inflammasome and the Nrf2 signaling pathway.[11] 8-OaS was found to reverse the sleep deprivation-induced increases in the expression of TLR-4/MyD88, active NF-κB, pro-IL-1β, and TNF-α, while also decreasing malondialdehyde (MDA) levels and increasing superoxide dismutase (SOD) levels.[11]

Antidepressant Effects

Recent studies have highlighted the potential of SME as an antidepressant, linking its effects to the inhibition of neuroinflammation.

In a mouse model of depression induced by chronic unpredictable mild stress (CUMS), SME was found to exert its antidepressant effects by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis.[7] SME treatment led to a decrease in the expression of microRNA-155-5p. This, in turn, upregulated the protein levels of its target, Suppressor of Cytokine Signaling 1 (SOCS1).[7] Increased SOCS1 subsequently downregulated the phosphorylation of JAK2 and STAT3, leading to a reduction in microglial activation and the production of pro-inflammatory cytokines.[7]

Caption: SME's role in the miRNA-155-5p/SOCS1 axis.

Quantitative Data Summary

The following tables summarize the available quantitative data for Shanzhiside methyl ester and its related compounds.

| Parameter | Value | Model System | Reference |

| Analgesic Activity | |||

| Projected ED₅₀ (Anti-allodynia) | 40.4 µg (intrathecal) | Spinal nerve injury-induced neuropathic rats | [1][2] |

| Maximal Inhibition (Anti-allodynia) | 49% | Spinal nerve injury-induced neuropathic rats | [1][2] |

| Anti-inflammatory Activity | |||

| Inhibition of MPO, elastase, MMP-9, IL-8, TNF-α, LTB4 | Concentration-dependent | f-MLP and LPS-stimulated rat neutrophils | [6] |

| Neuroprotection | |||

| Effective Dose (in vivo) | 40 mg/kg (8-OaS) | Diabetic rats with middle cerebral artery occlusion | [3] |

Experimental Protocols

This section outlines the general methodologies employed in the studies investigating the mechanism of action of Shanzhiside methyl ester.

In Vivo Models

-

Neuropathic Pain Model:

-

Animal: Male Sprague-Dawley rats.[9]

-

Procedure: Spinal nerve ligation (SNL) is a common method to induce neuropathic pain.[9]

-

Drug Administration: Intrathecal injection of Shanzhiside methyl ester.[1]

-

Assessment: Paw withdrawal threshold is measured using von Frey filaments to assess mechanical allodynia.[9]

-

-

Diabetic Cognitive Impairment Model:

-

Cerebral Ischemia/Reperfusion Model:

In Vitro Models

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Used to study neuroprotective effects against TNF-α-induced inflammation.[3]

-

Primary Microglia: Utilized to investigate the mechanisms of β-endorphin expression.[1]

-

BV2 (Murine Microglia): Employed as an in vitro model for neuroinflammation, often stimulated with high glucose (HG) and palmitic acid (PA).[10]

-

Rat Neutrophils: Used to assess the inhibition of pro-inflammatory mediator release.[6]

-

Molecular Biology Techniques

-

Western Blotting:

-

Purpose: To quantify the protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, NF-κB, SOCS1, p-JAK2, p-STAT3).

-

General Protocol:

-

Protein extraction from tissues or cells.

-

Protein quantification using methods like the BCA assay.

-

Separation of proteins by SDS-PAGE.

-

Transfer of proteins to a PVDF or nitrocellulose membrane.

-

Blocking of non-specific binding sites.

-

Incubation with primary antibodies specific to the target proteins.

-

Incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection of chemiluminescence and quantification of band intensity.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) and other secreted proteins (e.g., β-endorphin) in biological samples.[6][12]

-

General Protocol:

-

Coating of a 96-well plate with a capture antibody.

-

Blocking of non-specific binding sites.

-

Addition of standards and samples.

-

Addition of a detection antibody.

-

Addition of an enzyme-conjugated secondary antibody.

-

Addition of a substrate to produce a measurable signal.

-

Measurement of absorbance using a microplate reader.

-

-

-

Immunohistochemistry/Immunofluorescence:

-

Purpose: To visualize the localization and expression of proteins within tissue sections or cells (e.g., activation of microglia or astrocytes).

-

General Protocol:

-

Fixation and sectioning of tissues or fixation of cells.

-

Permeabilization and blocking.

-

Incubation with primary antibodies.

-

Incubation with fluorescently labeled secondary antibodies.

-

Counterstaining of nuclei (e.g., with DAPI).

-

Imaging using a fluorescence or confocal microscope.

-

-

Conclusion and Future Directions

Shanzhiside methyl ester and its acetylated form, 8-O-acetyl shanzhiside methyl ester, are promising therapeutic agents with well-defined mechanisms of action, primarily centered on the modulation of inflammatory and neuronal signaling pathways. Their ability to target key nodes such as the GLP-1 receptor, NF-κB, and various MAPK pathways underscores their potential in the treatment of neuropathic pain, neurodegenerative diseases, and depression.

Future research should focus on further elucidating the intricate crosstalk between these signaling pathways and identifying additional molecular targets. A more comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is crucial for their translation into clinical applications. Furthermore, the development of structure-activity relationship studies could lead to the synthesis of novel derivatives with enhanced efficacy and specificity. The detailed experimental frameworks provided in this guide can serve as a foundation for such future investigations, ultimately paving the way for the development of novel therapeutics based on the scaffold of Shanzhiside methyl ester.

References

- 1. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8-O-acetyl shanzhiside methylester attenuates cerebral ischaemia/reperfusion injury through an anti-inflammatory mechanism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Iridoid glucosides and a C₁₃-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shanzhiside methylester protects against depression by inhibiting inflammation via the miRNA-155-5p/SOCS1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anxiolytic Effects of 8-O-Acetyl Shanzhiside Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 8-O-Acetyl Shanzhiside Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]

- 10. Shanzhiside methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-O-acetyl shanzhiside methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl Shanzhiside methyl ester based on intestinal flora and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Shanzhiside Methyl Ester: A Technical Guide to its GLP-1 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester, an iridoid glycoside isolated from Lamiophlomis rotata, has been identified as a small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] This technical guide provides a comprehensive overview of the available scientific data on the GLP-1 receptor agonist activity of Shanzhiside methyl ester. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound. This document summarizes the current understanding of its mechanism of action, provides detailed experimental protocols for assessing its activity, and presents the available data in a structured format.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists have emerged as a significant class of therapeutics for the management of type 2 diabetes and obesity. Shanzhiside methyl ester has been shown to exert its biological effects through the activation of the GLP-1 receptor, positioning it as a molecule of interest for further investigation.[1][3] This guide will delve into the technical details of its interaction with the GLP-1 receptor and the downstream signaling pathways it modulates.

Quantitative Data Summary

While Shanzhiside methyl ester is confirmed as a GLP-1 receptor agonist, specific quantitative data on its binding affinity (Ki or Kd) and potency (EC50) for receptor activation are not extensively detailed in the currently available peer-reviewed literature. The primary research has focused on its in vivo effects related to pain reduction, which are mediated by the GLP-1 receptor.[1][3]

The following table summarizes the available quantitative data related to the in vivo bioactivity of Shanzhiside methyl ester.

| Parameter | Species | Model | Value | Reference |

| Projected ED50 (Anti-allodynic effect) | Rat | Spinal Nerve Injury-induced Neuropathy | 40.4 μg (intrathecal) | [2] |

Signaling Pathways

Activation of the GLP-1 receptor by an agonist like Shanzhiside methyl ester initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of GLP-1.

Research on Shanzhiside methyl ester has specifically elucidated a downstream signaling pathway in spinal microglia, where its activation of the GLP-1 receptor leads to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). This signaling cascade results in the expression and release of β-endorphin, contributing to the compound's analgesic effects.[1][3]

Diagram: Shanzhiside Methyl Ester Activated GLP-1 Receptor Signaling

Caption: GLP-1 receptor signaling cascade initiated by Shanzhiside Methyl Ester.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Shanzhiside methyl ester's GLP-1 receptor agonist activity. These protocols are based on established methods in the field.

GLP-1 Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Shanzhiside methyl ester for the human GLP-1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).

-

Radiolabeled GLP-1 receptor agonist (e.g., 125I-GLP-1(7-36) amide).

-

Shanzhiside methyl ester.

-

Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of Shanzhiside methyl ester in Assay Buffer.

-

In a 96-well plate, add in the following order: Assay Buffer, a constant concentration of radiolabeled ligand (e.g., 50 pM 125I-GLP-1), and varying concentrations of Shanzhiside methyl ester or unlabeled GLP-1 (for standard curve).

-

Add cell membranes (e.g., 10-20 µg protein per well).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Harvest the membranes by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for the GLP-1 receptor radioligand binding assay.

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP following GLP-1 receptor activation.

Objective: To determine the potency (EC50) of Shanzhiside methyl ester in stimulating cAMP production.

Materials:

-

A cell line expressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).

-

Shanzhiside methyl ester.

-

GLP-1 (7-36) amide (positive control).

-

Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Replace the culture medium with Stimulation Buffer and incubate for 30 minutes at 37°C.

-

Add varying concentrations of Shanzhiside methyl ester or GLP-1 to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Insulin Secretion Assay

This assay assesses the ability of a compound to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Objective: To evaluate the effect of Shanzhiside methyl ester on glucose-stimulated insulin secretion (GSIS).

Materials:

-

Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated pancreatic islets.

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Low glucose KRB (e.g., 2.8 mM glucose).

-

High glucose KRB (e.g., 16.7 mM glucose).

-

Shanzhiside methyl ester.

-

Insulin ELISA kit.

Procedure:

-

Culture pancreatic β-cells or islets in appropriate medium.

-

Wash the cells twice with KRB buffer.

-

Pre-incubate the cells in low glucose KRB for 1-2 hours at 37°C.

-

Replace the pre-incubation buffer with:

-

Low glucose KRB (basal secretion).

-

High glucose KRB (stimulated secretion).

-

High glucose KRB with varying concentrations of Shanzhiside methyl ester.

-

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant for insulin measurement.

-

Quantify the insulin concentration in the supernatant using an ELISA kit.

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

Objective: To assess the impact of Shanzhiside methyl ester on glucose tolerance in an animal model.

Materials:

-

Experimental animals (e.g., C57BL/6 mice).

-

Shanzhiside methyl ester.

-

Glucose solution (e.g., 20% w/v in sterile water).

-

Glucometer and test strips.

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer Shanzhiside methyl ester or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pre-treatment time, measure the baseline blood glucose level (t=0) from the tail vein.

-

Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

Shanzhiside methyl ester is a promising small molecule GLP-1 receptor agonist identified from a natural source. Its ability to activate the GLP-1 receptor and modulate downstream signaling pathways, as evidenced by its effects on β-endorphin expression, warrants further investigation into its therapeutic potential, particularly in the context of metabolic diseases. While the existing literature confirms its mechanism of action, further studies are required to fully quantify its binding affinity and potency at the GLP-1 receptor and to explore its efficacy in preclinical models of diabetes and obesity. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

- 1. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

Shanzhiside Methyl Ester: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside methyl ester (SME), an iridoid glycoside, and its derivative, 8-O-acetyl shanzhiside methyl ester (8-OaS), have demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the current understanding of their mechanisms of action, supported by quantitative data from various experimental studies. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development. The primary anti-inflammatory mechanisms of SME and 8-OaS involve the modulation of critical signaling pathways, including the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators. Evidence also suggests a role in the inhibition of the NLRP3 inflammasome. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a consolidated view of the anti-inflammatory potential of Shanzhiside methyl ester.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Shanzhiside methyl ester (SME), an iridoid glycoside found in various medicinal plants, and its acetylated form, 8-O-acetyl shanzhiside methyl ester (8-OaS), have emerged as promising anti-inflammatory agents.[1] This guide synthesizes the available scientific literature on their anti-inflammatory effects, focusing on the underlying molecular mechanisms, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Shanzhiside methyl ester and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] Activation of TLR4 triggers a downstream cascade that leads to the activation of the transcription factor NF-κB.[4][5] NF-κB then translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4]

Studies have shown that 8-OaS can suppress the activation of the TLR4/NF-κB pathway.[6] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7] By inhibiting this pathway, SME and its derivatives can effectively reduce the production of a wide array of inflammatory mediators.

dot

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in regulating the production of inflammatory cytokines and mediators.[8][9] Overactivation of these pathways is a hallmark of many inflammatory conditions.

Shanzhiside methyl ester has been shown to specifically activate spinal p38 MAPK phosphorylation, which in turn stimulates the expression of β-endorphin from microglia, contributing to its analgesic and anti-allodynic effects.[10] Conversely, 8-O-acetyl shanzhiside methylester (8-OaS) has been found to inhibit the ERK/TNF-α pathway in spinal astrocytes to reduce neuropathic pain.[11][12] This suggests that the modulation of MAPK pathways by these compounds may be cell-type and context-specific.

dot

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[15] 8-OaS has been shown to inhibit the NLRP3 inflammasome-mediated inflammatory process, contributing to its protective effects against cognitive deficits induced by sleep deprivation.[6] This suggests that targeting the NLRP3 inflammasome is another important mechanism of the anti-inflammatory action of SME derivatives.

dot

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of Shanzhiside methyl ester and its derivatives from various preclinical studies.

Table 1: In Vivo Anti-inflammatory Activity

| Model | Compound | Dose | Effect | Reference |

| Neuropathic Pain (Spinal Nerve Injury) | Shanzhiside methyl ester | 40.4 µg (ED50, intrathecal) | 49% maximal inhibition of allodynia | [10][14] |

| Neuropathic Pain (Spinal Nerve Ligation) | 8-O-Acetyl Shanzhiside methyl ester | 12.58 µg (ED50, intrathecal) | Dose-dependent reduction in mechanical hypersensitivity | [16] |

| Xylene-Induced Ear Edema | Galla Chinensis Extract (contains SME) | 400 mg/kg | 47.45% inhibition of edema | [13] |

| CFA-Induced Chronic Inflammation | 8-O-Acetyl Shanzhiside methyl ester | 1, 5, 10 mg/kg (i.p.) | Dose-dependent reduction of IL-1β, IL-6, and TNF-α in the basolateral amygdala | [17] |

Table 2: In Vitro Anti-inflammatory Activity

| Cell Line/System | Stimulant | Compound | Concentration | Effect | Reference |

| Rat Neutrophils | f-MLP and LPS | Shanzhiside methyl ester | Concentration-dependent | Inhibition of MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4 | [1] |

| Rat Neutrophils | f-MLP and LPS | 8-O-Acetyl Shanzhiside methyl ester | Concentration-dependent | Inhibition of MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4 | [1] |

| LPS-stimulated RAW 264.7 Macrophages | LPS | Sinapaldehyde (for comparison) | 100 µM | 93% inhibition of NO production | [18] |

| LPS-stimulated RAW 264.7 Macrophages | LPS | 5-Aminolevulinic Acid (for comparison) | Concentration-dependent | Reduction of TNF-α, IL-1β, and IL-6 production | [19] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Models

dot

This model is widely used to assess acute inflammation.[11][12][20]

-

Animals: Male Sprague-Dawley rats or Swiss albino mice.

-

Procedure:

-

Animals are pre-treated with Shanzhiside methyl ester, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) via oral or intraperitoneal administration.

-

After a specific time (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the subplantar region of the right hind paw.[20]

-

Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.[11][21]

-

-

Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.[21]

This model is used to evaluate the effect on acute inflammation.[7][13]

-

Animals: Male ICR mice.

-

Procedure:

-

A solution of xylene is applied to the anterior and posterior surfaces of the right ear.

-

Shanzhiside methyl ester, vehicle, or a standard drug is administered topically or systemically before or after the xylene application.

-

After a set time (e.g., 1 hour), the mice are euthanized, and a circular section of both ears (treated and untreated) is removed and weighed.[7]

-

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.[7]

This model assesses the effect of a compound on increased vascular permeability, a hallmark of acute inflammation.[22][23]

-

Animals: Male ICR mice.

-

Procedure:

-

Animals are pre-treated with Shanzhiside methyl ester, vehicle, or a standard drug.

-

Evans blue dye (e.g., 2% solution) is injected intravenously.

-

A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.

-

After a specific time (e.g., 30 minutes), the animals are euthanized, and the peritoneal cavity is washed with saline.

-

The amount of dye that has leaked into the peritoneal cavity is quantified by measuring the absorbance of the peritoneal fluid at a specific wavelength (e.g., 610 nm).

-

-

Data Analysis: The percentage inhibition of vascular permeability is calculated based on the reduction in dye concentration in the peritoneal fluid of treated animals compared to the control group.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This is a common in vitro model to study the mechanisms of anti-inflammatory agents.[19][24][25]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[24]

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of Shanzhiside methyl ester or vehicle for a specific duration (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).[25]

-

After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine and nitric oxide (NO) analysis, and the cells are lysed for protein or RNA extraction.

-

-

Analysis:

-

Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.[25]

-

Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using specific ELISA kits.[18]

-

Protein Expression (e.g., p-p65, p-p38, iNOS, COX-2): Analyzed in cell lysates by Western blotting.[26][27][28]

-

Gene Expression: Analyzed by quantitative real-time PCR (qRT-PCR).[26]

-

dot

Conclusion

Shanzhiside methyl ester and its acetylated derivative, 8-O-acetyl shanzhiside methylester, exhibit potent anti-inflammatory effects through the modulation of multiple key signaling pathways, including TLR4/NF-κB, MAPK, and the NLRP3 inflammasome. The available quantitative data from preclinical studies supports their potential as therapeutic candidates for inflammatory diseases. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties of these promising natural compounds. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of these molecules and their efficacy in a broader range of chronic inflammatory disease models to pave the way for potential clinical applications.

References

- 1. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylene induced ear edema: Significance and symbolism [wisdomlib.org]

- 5. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-O-acetyl shanzhiside methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 13. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | 8-O-Acetyl Shanzhiside Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]

- 17. Anxiolytic Effects of 8-O-Acetyl Shanzhiside Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Changes in vascular permeability associated with acetic acid-induced gastrin ulcer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of Shanzhiside Methyl Ester: A Pharmacological Deep Dive

For Immediate Release

Shanghai, China – December 23, 2025 – Shanzhiside methyl ester (SM), an iridoid glycoside, and its acetylated derivative, 8-O-acetyl shanzhiside methylester (8-OaS), are emerging as promising therapeutic compounds with a range of pharmacological activities. Extracted from traditional medicinal herbs such as Lamiophlomis rotata, these compounds have demonstrated significant potential in preclinical studies for the management of neuropathic pain, anxiety, and neuroinflammation. This technical guide provides a comprehensive overview of the pharmacological profile of Shanzhiside methyl ester and its derivative, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in their evaluation.

Core Pharmacological Activities and Mechanisms of Action

Shanzhiside methyl ester is primarily recognized for its potent analgesic properties, particularly in the context of neuropathic pain. Its mechanism of action is centered on its function as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] This activation triggers a downstream signaling cascade within spinal microglia, leading to the expression and release of β-endorphin, an endogenous opioid peptide with powerful analgesic effects. This process is mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4][5]

8-O-acetyl shanzhiside methylester, the acetylated form of SM, exhibits a broader pharmacological profile, demonstrating anxiolytic and neuroprotective effects in addition to its analgesic properties. Its anxiolytic activity is attributed to its ability to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the brain, particularly in the basolateral amygdala.[6][7][8] Furthermore, 8-OaS exerts potent anti-inflammatory effects by inhibiting key inflammatory pathways, including the extracellular signal-regulated kinase (ERK)/tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling cascades.[9][10] This anti-inflammatory action contributes to its neuroprotective and analgesic efficacy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for Shanzhiside methyl ester and 8-O-acetyl shanzhiside methylester in various preclinical models.

Table 1: Analgesic and Anxiolytic Efficacy

| Compound | Model | Endpoint | Efficacy |

| Shanzhiside methyl ester | Spinal Nerve Ligation (Neuropathic Pain) in rats | Anti-allodynia | ED50: 40.4 µg (intrathecal)[2] |

| 8-O-acetyl shanzhiside methylester | Spinal Nerve Ligation (Neuropathic Pain) in rats | Anti-allodynia | ED50: 12.58 µg (intrathecal) |

| 8-O-acetyl shanzhiside methylester | Forced Swimming Stress (Anxiety) in mice | Anxiolytic-like effects | Effective dose range: 0.02 - 2 mg/kg (i.p.)[6] |

| 8-O-acetyl shanzhiside methylester | CFA-induced Chronic Inflammatory Pain (Anxiety) in mice | Anxiolytic-like effects | Effective dose range: 0.02 - 2 mg/kg (i.p.)[6] |

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |

| Shanzhiside methyl ester | 150.3 ± 25.1 | 0.5 ± 0.1 | 480.2 ± 65.7 | 2.1 ± 0.4 |

| 8-O-acetyl shanzhiside methylester | 112.5 ± 18.9 | 0.6 ± 0.2 | 350.1 ± 52.3 | 2.5 ± 0.6 |

Data presented as mean ± SD. AUC (0-t) represents the area under the plasma concentration-time curve from time zero to the last measurable concentration.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the analgesic properties of these compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Spinal inhibition of p38 MAP kinase reduces inflammatory and neuropathic pain in male but not female mice: Sex-dependent microglial signaling in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anxiolytic Effects of 8-O-Acetyl Shanzhiside Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Anxiolytic Effects of 8-O-Acetyl Shanzhiside Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 8-O-Acetyl Shanzhiside Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]

- 10. 8-O-Acetyl Shanzhiside Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Shanzhiside Methyl Ester: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential

An In-depth Whitepaper for Researchers and Drug Development Professionals

Foreword: Shanzhiside methyl ester, an iridoid glycoside of significant scientific interest, has emerged from the annals of traditional medicine to become a focal point of modern pharmacological research. This technical guide provides a comprehensive overview of its discovery, history, and key scientific findings, tailored for researchers, scientists, and drug development professionals. We delve into its physicochemical properties, detail experimental protocols for its isolation and analysis, and present its pharmacological activities through clearly structured data and visual pathways.

Discovery and Historical Perspective

Shanzhiside methyl ester was first isolated in 1977 by T.N. Aiyer and his colleagues from the leaves and stems of Mussaenda pubescens. While this marked its initial entry into the scientific literature, the compound has a deeper history rooted in traditional medicine. It is a principal active component of Lamiophlomis rotata (known as "Duyiwei" in Tibetan medicine), a herb with a long history of use in China for its analgesic and hemostatic properties.[1][2][3] It has also been identified in other plant species, including Barleria prionitis and Gardenia jasminoides, highlighting its distribution across different botanical families.[4][5]

Physicochemical Properties

Shanzhiside methyl ester is a white, amorphous powder with the molecular formula C₁₇H₂₆O₁₁. Its structure, elucidated through spectroscopic methods including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, is characterized by an iridoid core linked to a glucose moiety and a methyl ester group.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₁₁ | [4] |

| Molecular Weight | 406.38 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 120-121°C | [4] |

| UV (MeOH) λmax | 236 nm | [4] |

| CAS Number | 64421-28-9 | [1] |

Experimental Protocols

Extraction and Isolation from Lamiophlomis rotata

The following protocol is a synthesized methodology based on established procedures for the industrial-scale extraction and purification of iridoid glycosides from Lamiophlomis rotata.

Objective: To isolate and purify Shanzhiside methyl ester from the dried whole plant of Lamiophlomis rotata.

Materials and Equipment:

-

Dried and powdered Lamiophlomis rotata

-

70% Ethanol

-

Polyamide resin column

-

Macroporous adsorption resin column (e.g., D101)

-

Rotary evaporator

-

Freeze dryer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

-

Perform reflux extraction for 2 hours. Repeat the extraction process twice.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in water and apply it to a pre-conditioned polyamide resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the iridoid glycoside fraction with 70% ethanol.

-

Concentrate the eluate and apply it to a macroporous adsorption resin column.

-

Wash the column sequentially with water and increasing concentrations of ethanol.

-

Collect the fractions and monitor for the presence of Shanzhiside methyl ester using HPLC.

-

-

Final Purification and Characterization:

-

Pool the fractions rich in Shanzhiside methyl ester and concentrate them.

-

Further purify the concentrated fraction using preparative HPLC.

-

Lyophilize the purified fraction to obtain Shanzhiside methyl ester as a white powder.

-

Confirm the identity and purity of the compound using analytical HPLC, Mass Spectrometry, and NMR.

-

Caption: Workflow for the extraction and isolation of Shanzhiside methyl ester.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of Shanzhiside methyl ester in a sample.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)

-

0-10 min: 10-20% A

-

10-25 min: 20-30% A

-

25-30 min: 30-10% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 236 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of Shanzhiside methyl ester standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and filter through a 0.45 µm filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the Shanzhiside methyl ester peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

Pharmacological Activity and Quantitative Data

Shanzhiside methyl ester exhibits a range of pharmacological activities, with its analgesic and anti-inflammatory effects being the most extensively studied.

Analgesic Activity

Shanzhiside methyl ester has demonstrated significant anti-allodynic effects in models of neuropathic pain.[2]

| Parameter | Value | Model | Reference |

| ED₅₀ | 40.4 µg | Spinal nerve ligation-induced neuropathic rats (intrathecal administration) | [2] |

| Maximal Inhibition | 49% | Spinal nerve ligation-induced neuropathic rats (intrathecal administration) | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of Shanzhiside methyl ester are attributed to its ability to inhibit the production and release of pro-inflammatory mediators.

| Mediator Inhibited | IC₅₀ (µM) | Cell/System | Reference |

| Myeloperoxidase (MPO) release | Not specified | f-MLP-stimulated rat neutrophils | [5] |

| Elastase release | Not specified | f-MLP-stimulated rat neutrophils | [5] |

| IL-8 release | Not specified | LPS-induced rat neutrophils | [5] |

| Leukotriene B₄ (LTB₄) release | Not specified | LPS-induced rat neutrophils | [5] |

Note: Specific IC₅₀ values for anti-inflammatory activities were not consistently available in the reviewed literature. The provided information indicates a concentration-dependent inhibitory effect.

Signaling Pathways

The therapeutic effects of Shanzhiside methyl ester are mediated through the modulation of specific intracellular signaling pathways.

GLP-1R Mediated Analgesia in Microglia

Shanzhiside methyl ester acts as a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R).[2] Its analgesic effect in neuropathic pain is primarily mediated through the activation of GLP-1R on spinal microglia. This activation triggers a downstream cascade involving the p38 mitogen-activated protein kinase (MAPK), leading to the expression and release of β-endorphin, an endogenous opioid peptide with potent analgesic properties.[2]

Caption: GLP-1R signaling pathway of Shanzhiside methyl ester in microglia.

Anti-inflammatory Action in Astrocytes

In the context of neuroinflammation associated with neuropathic pain, the acetylated derivative of Shanzhiside methyl ester, 8-O-acetylshanzhiside methyl ester, has been shown to inhibit the activation of astrocytes in the spinal cord. This is achieved by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn reduces the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Caption: Anti-inflammatory pathway of 8-O-acetylshanzhiside methyl ester in astrocytes.

Conclusion and Future Directions

Shanzhiside methyl ester is a promising natural product with well-documented analgesic and anti-inflammatory properties. Its unique mechanism of action, particularly its agonistic activity at the GLP-1 receptor, opens up new avenues for the development of therapeutics for neuropathic pain and other neuro-inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore its pharmacological potential. Future research should focus on elucidating the full spectrum of its biological activities, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and conducting pre-clinical and clinical studies to validate its therapeutic efficacy and safety in humans. The rich history of its use in traditional medicine, coupled with robust modern scientific investigation, positions Shanzhiside methyl ester as a compelling candidate for drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Data for: Inhibition of the pro-inflammatory mediators in human neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - Mendeley Data [data.mendeley.com]

- 5. Inhibition of the pro-inflammatory mediators in rat neutrophils by shanzhiside methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Shanzhiside Methyl Ester (CAS: 64421-28-9): A Technical Guide for Researchers

An In-depth Examination of the Iridoid Glycoside for Neuropathic Pain and Neuroinflammation Research

Shanzhiside methyl ester, an iridoid glycoside primarily isolated from Lamiophlomis rotata, is a bioactive compound of significant interest in the fields of neuropharmacology and drug development.[1] Identified as a small molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor, it has demonstrated notable potential in the amelioration of neuropathic pain.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its study.

Core Compound Specifications

Shanzhiside methyl ester is a white crystalline powder.[2] Key chemical and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 64421-28-9 | [2][4][5] |

| Molecular Formula | C₁₇H₂₆O₁₁ | [1][4][5] |

| Molecular Weight | 406.38 g/mol | [5] |

| IUPAC Name | methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | [4][5] |

| Synonyms | Shanzhiside methylester, (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydro-5α,7α-dihydroxy-7β-methylcyclopenta[c]pyran-4-carboxylic acid methyl ester | [4][5] |

| Purity | ≥98% | [1] |

| Melting Point | 90°C (decomposes) | [4] |

| Solubility | Soluble in methanol, ethanol, and water.[2] Slightly soluble in DMSO. | [4] |

| Storage | Store at -20°C. |

Biological Activity and Mechanism of Action

The primary therapeutic potential of Shanzhiside methyl ester lies in its analgesic effects on neuropathic pain.[1][3] Research indicates that it does not induce tolerance to its anti-allodynic effects, a significant advantage over traditional opioid analgesics.[3]

The mechanism of action is centered on its function as a GLP-1 receptor agonist.[1][2][3][4] The binding of Shanzhiside methyl ester to GLP-1 receptors on spinal microglia initiates a downstream signaling cascade. This cascade involves the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[1] Activated p38 MAPK, in turn, stimulates the expression and release of β-endorphin from microglia.[1] This endogenously produced opioid peptide then acts on μ-opioid receptors to produce an analgesic effect, reducing neuropathic pain symptoms such as mechanical allodynia.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the bioactivity of Shanzhiside methyl ester.

Protocol 1: Primary Microglia Culture from Neonatal Rat Pups

This protocol is essential for in vitro studies on the direct effects of Shanzhiside methyl ester on microglia.

Materials:

-

Neonatal rat pups (P1-P2)

-

DMEM with 10% FBS

-

Trypsin/EDTA (0.05%/0.02%)

-

Poly-D-lysine coated T-75 flasks and 24-well plates

-

Orbital shaker

Procedure:

-

Tissue Dissociation: Euthanize neonatal rat pups and dissect cortical tissue in a sterile environment. Mince the tissue and incubate in trypsin/EDTA solution for 8-10 minutes at 37°C for enzymatic disaggregation.[6]

-

Cell Suspension: Neutralize the trypsin with an equal volume of DMEM containing 10% FBS. Gently triturate the tissue to obtain a single-cell suspension.[6]

-

Mixed Glial Culture: Centrifuge the cell suspension at approximately 200 x g for 5-8 minutes.[6] Resuspend the pellet in DMEM with 10% FBS and plate in poly-D-lysine coated T-75 flasks. Culture for 10-14 days at 37°C in a 5% CO₂ incubator, allowing astrocytes to form a confluent monolayer with microglia growing on top.[2]

-

Microglia Isolation: Once the mixed glial culture is confluent, detach the microglia by shaking the flasks on an orbital shaker at 180-240 rpm for 1.5-2 hours at 37°C.[4][6]

-

Plating: Collect the supernatant containing the detached microglia. Centrifuge, resuspend the pellet in fresh media, and plate at a desired density (e.g., 5 x 10⁴ cells/cm²) in poly-D-lysine coated plates for subsequent experiments.[2]

Protocol 2: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation) and Drug Administration

This in vivo model is crucial for evaluating the analgesic efficacy of Shanzhiside methyl ester.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Anesthetics (e.g., sodium pentobarbital or isoflurane)

-

6-0 silk sutures

-

Shanzhiside methyl ester dissolved in sterile saline

-

Intrathecal injection needle (e.g., 30G)

Procedure:

-

Spinal Nerve Ligation (SNL) Surgery: Anesthetize the rat. Make an incision to expose the L4 and L5 spinal nerves. Tightly ligate the L5 spinal nerve with a 6-0 silk suture.[6] Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

-

Intrathecal Injection: For drug administration, anesthetize the rat. Insert a 30G needle between the L5 and L6 vertebrae until a tail-flick response is observed, indicating entry into the intrathecal space. Inject a small volume (typically 10-20 µL) of the Shanzhiside methyl ester solution or vehicle (saline).[7][8]

-